1H-1,4-Diazepine-1-pentanamide, 4-acetylhexahydro-N-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)- 1H-1,4-Diazepine-1-pentanamide, 4-acetylhexahydro-N-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)- WAY-361789 is an alpha7 nicotinic acetylcholine receptor agonist.
Brand Name: Vulcanchem
CAS No.: 1040718-40-8
VCID: VC0547112
InChI: InChI=1S/C22H31N5O3/c1-17(28)27-13-5-12-26(14-15-27)11-4-3-6-22(29)23-21-16-20(24-25-21)18-7-9-19(30-2)10-8-18/h7-10,16H,3-6,11-15H2,1-2H3,(H2,23,24,25,29)
SMILES: CC(=O)N1CCCN(CC1)CCCCC(=O)NC2=NNC(=C2)C3=CC=C(C=C3)OC
Molecular Formula: C22H31N5O3
Molecular Weight: 413.5 g/mol

1H-1,4-Diazepine-1-pentanamide, 4-acetylhexahydro-N-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)-

CAS No.: 1040718-40-8

Inhibitors

VCID: VC0547112

Molecular Formula: C22H31N5O3

Molecular Weight: 413.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

1H-1,4-Diazepine-1-pentanamide, 4-acetylhexahydro-N-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)- - 1040718-40-8

CAS No. 1040718-40-8
Product Name 1H-1,4-Diazepine-1-pentanamide, 4-acetylhexahydro-N-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)-
Molecular Formula C22H31N5O3
Molecular Weight 413.5 g/mol
IUPAC Name 5-(4-acetyl-1,4-diazepan-1-yl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]pentanamide
Standard InChI InChI=1S/C22H31N5O3/c1-17(28)27-13-5-12-26(14-15-27)11-4-3-6-22(29)23-21-16-20(24-25-21)18-7-9-19(30-2)10-8-18/h7-10,16H,3-6,11-15H2,1-2H3,(H2,23,24,25,29)
Standard InChIKey LKMWIEHGNOUIAH-UHFFFAOYSA-N
SMILES CC(=O)N1CCCN(CC1)CCCCC(=O)NC2=NNC(=C2)C3=CC=C(C=C3)OC
Canonical SMILES CC(=O)N1CCCN(CC1)CCCCC(=O)NC2=NNC(=C2)C3=CC=C(C=C3)OC
Appearance Solid powder
Description WAY-361789 is an alpha7 nicotinic acetylcholine receptor agonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 5-(4-acetyl(1,4)diazepan-1-yl)pentanoic acid (5-(4-methoxyphenyl)-1H-pyrazol-3-yl) amide
SEN15924
WAY-361789
Reference 1: Zanaletti R, Bettinetti L, Castaldo C, Ceccarelli I, Cocconcelli G, Comery TA, Dunlop J, Genesio E, Ghiron C, Haydar SN, Jow F, Maccari L, Micco I, Nencini A, Pratelli C, Scali C, Turlizzi E, Valacchi M. N-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide (SEN78702, WYE-308775): a medicinal chemistry effort toward an α7 nicotinic acetylcholine receptor agonist preclinical candidate. J Med Chem. 2012 Nov 26;55(22):10277-81. doi: 10.1021/jm3013568. PubMed PMID: 23083093.
2: Zanaletti R, Bettinetti L, Castaldo C, Cocconcelli G, Comery T, Dunlop J, Gaviraghi G, Ghiron C, Haydar SN, Jow F, Maccari L, Micco I, Nencini A, Scali C, Turlizzi E, Valacchi M. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789). J Med Chem. 2012 May 24;55(10):4806-23. doi: 10.1021/jm300247y. PubMed PMID: 22468936.
PubChem Compound 24860582
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator